molecular formula C14H13BrN2O2 B1352672 N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide CAS No. 596808-00-3

N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide

Cat. No. B1352672
M. Wt: 321.17 g/mol
InChI Key: HHEHPUXMWUHWRM-UHFFFAOYSA-N
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Description

N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide (NBPA) is an organic compound that has a wide range of scientific applications. It is a derivative of 2-bromopyridine, an important building block in organic synthesis. NBPA is a versatile compound with many potential uses in biological, chemical, and materials sciences. Its unique properties make it an attractive choice for research and development.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Applications

    N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide derivatives have been synthesized and show significant antimicrobial activity. For example, derivatives synthesized by Fahim and Ismael (2019) displayed good antimicrobial properties, with some compounds showing high activity towards various strains (Fahim & Ismael, 2019). Similarly, Ramalingam et al. (2019) synthesized derivatives that exhibited notable antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

  • Anticancer Activity and Synthesis

    These compounds have also been evaluated for antitumor activities. Wu et al. (2017) designed and synthesized a series of these derivatives, finding that some compounds showed potent antiproliferative activity against various cancer cell lines (Wu, Ding, Tang, Ye, Peng, & Hu, 2017).

  • Chemical Synthesis and Modification

    The compound and its derivatives have been utilized in various chemical syntheses. Qiu et al. (2017) described a method for the dibromohydration of N-(2-alkynylaryl)acetamide, demonstrating the versatility of these compounds in organic synthesis (Qiu, Li, Ma, & Zhou, 2017).

  • Corrosion Inhibition

    Yıldırım and Cetin (2008) synthesized derivatives as corrosion inhibitors, highlighting another application of these compounds in industrial settings (Yıldırım & Cetin, 2008).

  • Molecular Docking and Computational Studies

    Mary et al. (2020) conducted molecular docking and quantum mechanical studies on benzothiazolinone acetamide analogs, exploring their potential in drug development (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

properties

IUPAC Name

N-benzyl-2-(2-bromopyridin-3-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-14-12(7-4-8-16-14)19-10-13(18)17-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEHPUXMWUHWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide

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